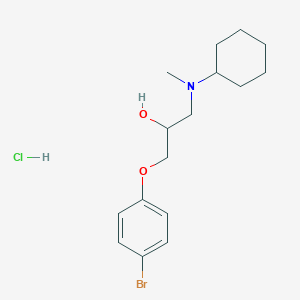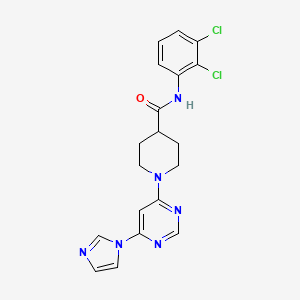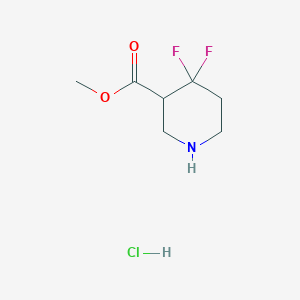![molecular formula C19H17ClN2O2 B2404405 3-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898427-44-6](/img/structure/B2404405.png)
3-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical compounds are usually described by their molecular formula, structure, and physical properties. The compound you mentioned seems to be an organic compound, likely containing a benzamide group and a pyridoquinoline group .
Synthesis Analysis
The synthesis of a compound typically involves a series of chemical reactions, with each step carefully designed to convert starting materials into the desired product. Without specific information on the compound, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. It can be determined using various techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The type of reactions a compound can undergo is largely determined by its functional groups .Physical And Chemical Properties Analysis
Physical properties include things like melting point, boiling point, and solubility. Chemical properties describe how a compound reacts with other substances .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has shown that compounds with structural similarities to 3-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide are involved in innovative synthesis methods and structural analyses. For example, the recyclization of pyrrolo[2,1-a][1,4]oxazinetriones under specific conditions leads to the formation of compounds with similar complex structures, highlighting the synthetic versatility and potential for creating novel molecules with diverse applications (Tretyakov & Maslivets, 2020).
Coordination Chemistry
The adaptable coordination chemistry of related compounds toward different metal ions, such as zinc(II) and mercury(II), demonstrates their utility in creating diverse metal-organic frameworks. These frameworks have potential applications in catalysis, sensing, and material science, providing a foundation for further exploration of similar compounds (Ardizzoia, Brenna, & Therrien, 2010).
Organic Synthesis
One-pot synthesis techniques for creating pyrrolidino- and piperidinoquinolinones showcase the efficiency of using cyclic enamides and in situ generated N-arylimines. This method underscores the potential for rapid, high-yield production of complex quinolinone derivatives, which could be useful in pharmaceuticals and materials science (Zhang et al., 2011).
Antimicrobial Screening
The synthesis of novel series of derivatives integrated with quinoline, pyrazole, and benzofuran moieties has led to compounds with significant antimicrobial activities. Such research indicates the potential for developing new antimicrobial agents to combat resistant bacterial strains (Idrees et al., 2020).
Antitubercular Activities
Further research into carboxamide derivatives of 2-quinolones has yielded compounds with promising antibacterial, antifungal, and antitubercular activities. These findings suggest a pathway for the development of new treatments against tuberculosis and other infectious diseases (Kumar, Fernandes, & Kumar, 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c20-15-5-1-3-14(9-15)19(24)21-16-10-12-4-2-8-22-17(23)7-6-13(11-16)18(12)22/h1,3,5,9-11H,2,4,6-8H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMHIBARHPBFAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=CC=C4)Cl)CCC(=O)N3C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfone](/img/structure/B2404324.png)

![3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B2404326.png)


![8-chloro-2-[(2-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2404334.png)

![1-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2404338.png)
![6-(4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2404339.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2404340.png)
![N-[4-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2404342.png)

